
rel-4,4'-((1R,2S,3S)-2-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-1,2,3,4-tetrahydronaphthalene-1,3-diyl)bis(benzene-1,3-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “rel-4,4’-((1R,2S,3S)-2-(3,5-Dihydroxyphenyl)-6,8-dihydroxy-1,2,3,4-tetrahydronaphthalene-1,3-diyl)bis(benzene-1,3-diol)” is a complex organic molecule characterized by multiple hydroxyl groups and a tetrahydronaphthalene core. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydronaphthalene core and the subsequent attachment of the dihydroxyphenyl and benzene-1,3-diol groups. Typical synthetic routes might include:
Aldol Condensation: To form the core structure.
Hydroxylation: To introduce hydroxyl groups.
Coupling Reactions: To attach aromatic rings.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity, often involving:
Catalysts: To increase reaction efficiency.
Purification Techniques: Such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of aromatic rings.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential antioxidant or enzyme inhibitor.
Medicine: Possible therapeutic agent due to its polyphenolic structure.
Industry: Use in the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with molecular targets such as enzymes or receptors. The hydroxyl groups could participate in hydrogen bonding, influencing biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Catechins: Found in tea, with similar polyphenolic structures.
Flavonoids: Common in fruits and vegetables, known for antioxidant properties.
Resveratrol: Found in grapes, with a similar hydroxylated aromatic structure.
Uniqueness
The unique combination of the tetrahydronaphthalene core and multiple hydroxyl groups might confer specific biological activities or chemical reactivity not found in other compounds.
Properties
Molecular Formula |
C28H24O8 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(6R,7R,8S)-6,8-bis(2,4-dihydroxyphenyl)-7-(3,5-dihydroxyphenyl)-5,6,7,8-tetrahydronaphthalene-1,3-diol |
InChI |
InChI=1S/C28H24O8/c29-15-1-3-20(23(34)10-15)22-8-14-7-19(33)12-25(36)27(14)28(21-4-2-16(30)11-24(21)35)26(22)13-5-17(31)9-18(32)6-13/h1-7,9-12,22,26,28-36H,8H2/t22-,26+,28+/m0/s1 |
InChI Key |
QQGGCAFWTCETPD-QBMXVRPASA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |
Canonical SMILES |
C1C(C(C(C2=C1C=C(C=C2O)O)C3=C(C=C(C=C3)O)O)C4=CC(=CC(=C4)O)O)C5=C(C=C(C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


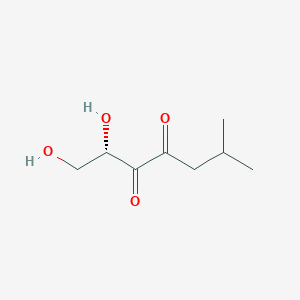
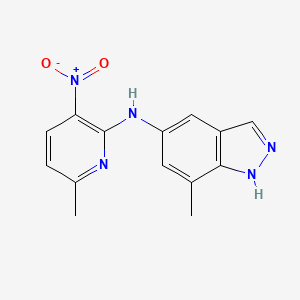


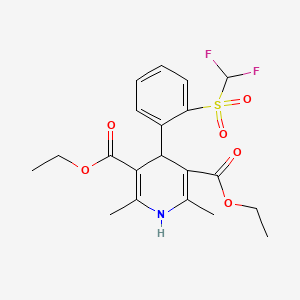
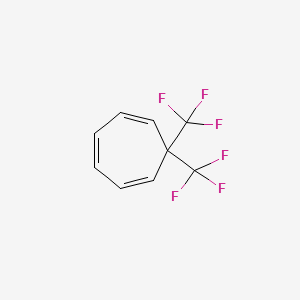

![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)
![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)
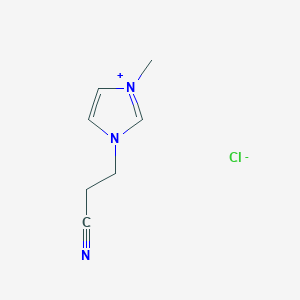
![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)
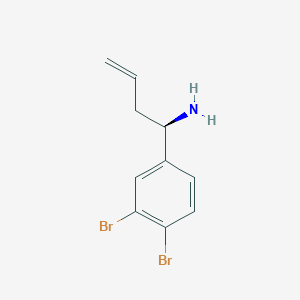
![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)
